(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline
Brand Name: Vulcanchem
CAS No.: 132622-77-6
VCID: VC4392275
InChI: InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]
Molecular Formula: C10H16N4O4
Molecular Weight: 256.262

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline

CAS No.: 132622-77-6

Cat. No.: VC4392275

Molecular Formula: C10H16N4O4

Molecular Weight: 256.262

* For research use only. Not for human or veterinary use.

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline - 132622-77-6

Specification

CAS No. 132622-77-6
Molecular Formula C10H16N4O4
Molecular Weight 256.262
IUPAC Name (2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
Standard InChI Key JZEOWBJXFSZTJU-NKWVEPMBSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-]

Introduction

Structural and Chemical Properties

Molecular Architecture

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline (IUPAC name: (2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid) adopts a rigid pyrrolidine ring structure with stereochemical specificity at the second and fourth carbons. The Boc group shields the nitrogen during synthetic procedures, while the azido moiety provides a reactive handle for further modifications. The compound’s stereochemistry is critical for its interactions in chiral environments, such as enzyme active sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆N₄O₄PubChem
Molecular Weight256.26 g/molPubChem
CAS Number132622-77-6PubChem
Stereochemistry(2R,4S) configurationPubChem
Boiling PointNot reported-
SolubilitySoluble in polar organic solvents-

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline involves sequential protection and functionalization steps:

  • Boc Protection of D-Proline: D-proline reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, yielding Boc-protected proline .

  • Azidation: The hydroxyl group at the fourth carbon is converted to a leaving group (e.g., tosylate) and subsequently displaced by sodium azide (NaN₃), introducing the azido functionality .

Industrial-scale production optimizes these steps using continuous flow reactors and automated purification systems to achieve high yields (>85%) and purity (>98%) .

Chemical Reactivity and Applications

Azido Group Reactivity

The azido group enables diverse transformations:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, forming (4S)-1-(tert-Butoxycarbonyl)-4-amino-D-proline, a precursor for peptide coupling .

  • Cycloaddition: The Huisgen 1,3-dipolar cycloaddition with alkynes, catalyzed by Cu(I), generates triazole linkages for bioconjugation .

Role in Peptide Synthesis

The Boc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols. After incorporation into peptide chains, mild acid treatment (e.g., trifluoroacetic acid) removes the Boc group without affecting the azide, enabling post-synthetic modifications .

Biological Interactions and Mechanisms

Enzyme Modulation

Studies on related proline derivatives reveal potential interactions with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (P5CR). The azido group may act as a bioisostere for hydroxyl or amine groups, altering substrate binding in microbial catabolic pathways .

P-Glycoprotein Interactions

Derivatives of Boc-protected azido-proline have been shown to modulate P-glycoprotein (P-gp), an efflux transporter associated with multidrug resistance. By stimulating ATPase activity, these compounds enhance the intracellular retention of chemotherapeutic agents like paclitaxel .

Comparative Analysis with Analogous Compounds

Structural Analogues

  • (2R,4S)-1-Boc-4-hydroxy-D-proline: Replacing the azido group with a hydroxyl reduces reactivity but increases hydrogen-bonding potential, favoring interactions with proteases .

  • (4R)-1-Boc-4-ethoxy-D-proline: The ethoxy group enhances lipophilicity, improving membrane permeability in drug delivery systems .

Table 2: Functional Group Impact on Properties

CompoundFunctional GroupKey Application
(4S)-1-Boc-4-azido-D-proline-N₃Bioorthogonal chemistry
(2R,4S)-1-Boc-4-hydroxy-D-proline-OHEnzyme inhibition
(4R)-1-Boc-4-ethoxy-D-proline-OCH₂CH₃Lipophilic drug design

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for protease inhibitors (e.g., HCV NS3/4A inhibitors) and anticancer agents targeting proline-dependent metabolic pathways .

Biomaterial Functionalization

In tissue engineering, azido-proline derivatives enable site-specific conjugation of peptides to hydrogels via strain-promoted azide-alkyne cycloaddition (SPAAC), enhancing scaffold bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator